7-Chloro-1-(4-fluorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Chloro-1-(4-fluorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound that belongs to the class of chromeno[2,3-c]pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(4-fluorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the chloro and fluorophenyl groups: These groups can be introduced via nucleophilic substitution reactions.
Attachment of the pyridin-3-ylmethyl group: This step might involve a coupling reaction using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-(4-fluorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or defluorinated products.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 7-Chloro-1-(4-fluorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may exhibit activity against certain biological targets, such as enzymes or receptors. This makes it a candidate for drug discovery and development.
Medicine
In medicine, compounds of this class are often investigated for their potential therapeutic effects. They may possess anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-Chloro-1-(4-fluorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-(4-fluorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: can be compared with other chromeno[2,3-c]pyrrole derivatives.
Other halogenated phenyl derivatives: Compounds with similar structures but different halogen substitutions.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activity. The presence of the chloro, fluorophenyl, and pyridin-3-ylmethyl groups may confer unique properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C23H14ClFN2O3 |
---|---|
Molecular Weight |
420.8 g/mol |
IUPAC Name |
7-chloro-1-(4-fluorophenyl)-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H14ClFN2O3/c24-15-5-8-18-17(10-15)21(28)19-20(14-3-6-16(25)7-4-14)27(23(29)22(19)30-18)12-13-2-1-9-26-11-13/h1-11,20H,12H2 |
InChI Key |
PSHFICVKAJQRQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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